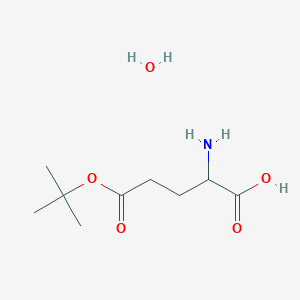![molecular formula C22H21ClN2O4 B12497163 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of indole, morpholine, and chlorophenoxy groups, which contribute to its distinctive properties and reactivity.
准备方法
The synthesis of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with indole-3-carboxaldehyde under acidic conditions to yield 1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde. The final step involves the reaction of this intermediate with morpholine and oxalyl chloride to produce the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale synthesis may also require the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
科学研究应用
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors or enzymes, modulating their activity. The chlorophenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with various biological molecules, influencing their function. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
相似化合物的比较
Similar compounds to 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione include:
1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde: An intermediate in the synthesis of the target compound, with similar structural features but lacking the morpholine and oxalyl groups.
2-(4-chlorophenoxy)ethanol: A simpler compound with the chlorophenoxy group, used as a starting material in the synthesis.
Indole-3-carboxaldehyde: Another intermediate with the indole moiety, used in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C22H21ClN2O4 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
1-[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C22H21ClN2O4/c23-16-5-7-17(8-6-16)29-14-11-25-15-19(18-3-1-2-4-20(18)25)21(26)22(27)24-9-12-28-13-10-24/h1-8,15H,9-14H2 |
InChI 键 |
DLTDMZSAHHNPQY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497080.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)


![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)


![N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)

![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
